
Pyrrole-ND
概述
描述
Pyrrole-ND is a deuterated derivative of pyrrole, a five-membered aromatic heterocyclic compound. This compound is characterized by the substitution of a hydrogen atom with a deuterium atom, which is an isotope of hydrogen. The presence of deuterium imparts unique properties to the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: Pyrrole-ND can be synthesized through the deuteration of pyrrole. This process involves the substitution of hydrogen atoms in pyrrole with deuterium. One common method is the reaction of pyrrole with deuterium oxide (D2O) in the presence of a deuterating agent such as deuterium sulfate (D2SO4). The reaction typically occurs under mild conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of perdeuterated solvents, reagents, and catalysts to ensure high purity and yield. The direct high-temperature deuteration method, where deuterium gas reacts with pyrrole at elevated temperatures, is also employed for large-scale production .
化学反应分析
Types of Reactions: Pyrrole-ND undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where deuterium can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which have applications in pharmaceuticals, dyes, and polymers .
科学研究应用
Pyrrole-ND has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and sensors
作用机制
The mechanism of action of Pyrrole-ND involves its interaction with molecular targets and pathways. The deuterium atom in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized to study reaction kinetics and mechanisms in detail. The compound’s unique properties also make it a valuable tool in drug development and metabolic studies .
相似化合物的比较
Pyrrole-ND can be compared with other similar compounds, such as:
Pyrrole: The non-deuterated form, which lacks the unique properties imparted by deuterium.
Pyridine: Another aromatic heterocycle with a nitrogen atom, but with different chemical properties and applications.
Thiophene: A sulfur-containing analog of pyrrole, used in similar applications but with distinct reactivity.
Uniqueness: The presence of deuterium in this compound makes it unique by providing enhanced stability, altered reaction kinetics, and specific applications in isotopic labeling and tracing studies .
属性
IUPAC Name |
1-deuteriopyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
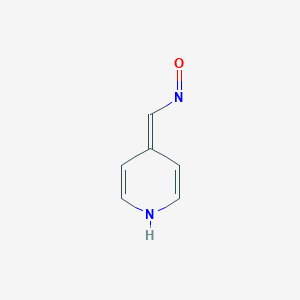

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
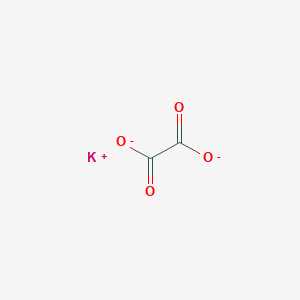

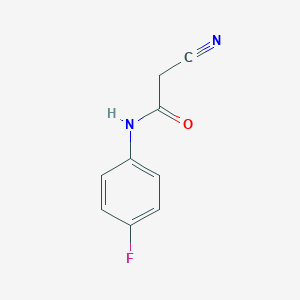
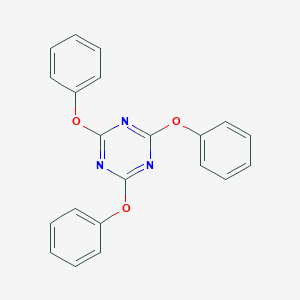
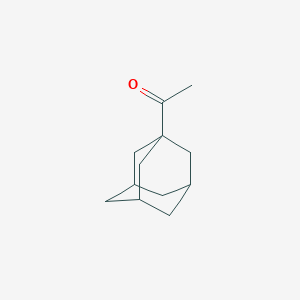
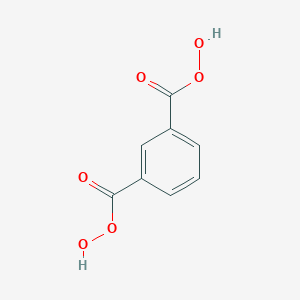
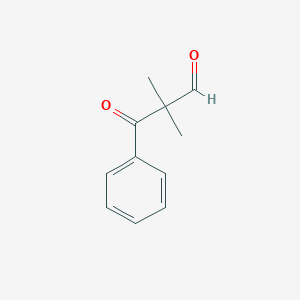
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![2-fluoro-7-methylbenzo[a]anthracene](/img/structure/B167556.png)


